4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid
Description
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidine core
Properties
CAS No. |
886499-00-9 |
|---|---|
Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H17N3O2S/c1-7-8(2)19-13-11(7)12(15-9(3)16-13)14-6-4-5-10(17)18/h4-6H2,1-3H3,(H,17,18)(H,14,15,16) |
InChI Key |
DQTKDEYWIIICQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NCCCC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of Trimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Butanoic Acid Moiety: This step involves nucleophilic substitution reactions where the amino group of the thieno[2,3-d]pyrimidine core reacts with a butanoic acid derivative, often under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the thieno[2,3-d]pyrimidine core can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group allows for various substitution reactions, including acylation and alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is explored for its potential therapeutic properties. It is evaluated for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
- (5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Comparison
Compared to similar compounds, 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is unique due to its butanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Biological Activity
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is a compound that has garnered attention due to its potential biological activities and pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its biological activity.
Research indicates that the compound exhibits significant activity against various biological targets. The thieno[2,3-d]pyrimidine scaffold contributes to its ability to interact with enzymes and receptors involved in inflammatory and pain pathways. Specifically, studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Pharmacological Applications
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models. In comparative studies against standard analgesics like diclofenac sodium, it demonstrated superior efficacy in reducing pain levels.
- Anti-inflammatory Activity : The anti-inflammatory properties were assessed using carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema compared to control groups.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, with activity observed against several bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain reduction | |
| Anti-inflammatory | Reduced edema | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Analgesic Efficacy
A study conducted on the analgesic effects of 4-((2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid involved administering varying doses to a group of rats subjected to pain stimuli. The results showed a dose-dependent reduction in pain response compared to the control group treated with saline.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, the compound was administered to rats with induced paw edema. The treatment resulted in a marked decrease in paw volume over a 24-hour period compared to untreated controls, suggesting strong anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
